5-(2-Chloro-5-hydroxyphenyl)picolinic acid
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Overview
Description
5-(2-Chloro-5-hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a chloro and hydroxy substituent on the phenyl ring, which is attached to the picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)picolinic acid typically involves the chlorination and hydroxylation of a phenyl ring followed by its attachment to a picolinic acid moiety. One common method involves the use of 2-chloro-5-hydroxybenzaldehyde as a starting material. This compound undergoes a condensation reaction with picolinic acid under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation reactions. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-(2-Chloro-5-oxophenyl)picolinic acid.
Reduction: Formation of 5-(2-Hydroxyphenyl)picolinic acid.
Substitution: Formation of 5-(2-Amino-5-hydroxyphenyl)picolinic acid or 5-(2-Methoxy-5-hydroxyphenyl)picolinic acid.
Scientific Research Applications
5-(2-Chloro-5-hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. The chloro and hydroxy groups on the phenyl ring allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function, which is of interest in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler analog without the chloro and hydroxy substituents.
5-Chloro-2-picolinic acid: Lacks the hydroxy group on the phenyl ring.
2-Hydroxy-5-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of the picolinic acid moiety.
Uniqueness
5-(2-Chloro-5-hydroxyphenyl)picolinic acid is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-3-2-8(15)5-9(10)7-1-4-11(12(16)17)14-6-7/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGJBNCYPAAVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CN=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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